2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine
Description
Properties
IUPAC Name |
2,2-dimethyl-1-(2,2,2-trifluoroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c1-7(2)5-12-3-4-13(7)6-8(9,10)11/h12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHOPHVZCRWGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCN1CC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1267349-95-0 | |
| Record name | 2,2-dimethyl-1-(2,2,2-trifluoroethyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine typically involves the reaction of piperazine derivatives with trifluoroethylating agents. One common method includes the use of 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of 2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In the field of chemistry, 2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine serves as a building block for synthesizing more complex molecules. Its unique trifluoroethyl group enhances the lipophilicity and metabolic stability of compounds, making it valuable in developing fluorinated chemicals and pharmaceuticals.
Biology
The compound has been investigated for its biological activities , including:
- Antimicrobial Properties: It exhibits significant activity against various microorganisms. The Minimum Inhibitory Concentration (MIC) values for some pathogens are:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results indicate its potential as a candidate for developing new antimicrobial agents.
- Antiviral Activity: Studies have shown that it can reduce viral loads in infected cell cultures with IC50 values in the low micromolar range. Notably, it demonstrated no cytotoxic effects at concentrations up to 100 µM.
Medicine
In medicinal chemistry, this compound is being explored for its potential in drug development. Its unique structure may lead to improved metabolic stability and bioavailability of pharmaceuticals targeting neurological disorders and other diseases. The mechanism of action involves interaction with specific molecular targets and pathways that modulate biochemical processes.
Anticancer Research
Recent studies have highlighted the anticancer potential of piperazine derivatives including 2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine:
- In vitro Studies: Derivatives containing piperazine structures have shown promising results against various cancer cell lines. For example:
- A study reported that a piperazine-containing compound exhibited strong cytotoxicity against HepG2 cells with an IC50 value of 1.39 µM.
- Another derivative demonstrated effective inhibition of MEK1 kinase activity (IC50 = 0.11 µM), suggesting its role as a potential anticancer drug.
Neuropharmacological Applications
Research indicates that this compound may also have applications in treating neurological diseases due to its ability to cross the blood-brain barrier effectively. The trifluoroethyl group contributes to its enhanced lipophilicity, facilitating interactions with neural receptors.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways. The presence of the trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Trifluoroethyl vs. Other Alkyl/Functional Groups
- 1-(2,2,2-Trifluoroethyl)piperazine derivatives (e.g., hydrochloride or dihydrochloride salts, ): These lack the dimethyl groups at the 2-positions.
- 1-(2-Fluoroethyl)piperazine derivatives (): Fluorine substitution at the ethyl chain reduces lipophilicity compared to the trifluoroethyl group, leading to diminished activity in acaricidal assays .
- Piperazines with aromatic substituents (e.g., 1-(3-methylbenzyl)-4-(2-trifluoromethylbenzyl)piperazine, ): Bulky aromatic groups increase molecular weight and may reduce solubility, limiting bioavailability despite retaining trifluoromethyl motifs .
Substituents at Piperazine Nitrogen (R2)
- Trifluoromethylsulfonyl, acetyl, or chlorophenylsulfonyl groups (): These substituents enhance activity against T. urticae but introduce synthetic complexity. The trifluoroethyl group in the target compound offers a balance between potency and synthetic accessibility .
Structural and Physicochemical Comparisons
Note: LogP values are estimated based on substituent contributions.
Biological Activity
2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This compound is notable for its unique trifluoroethyl substituent, which may enhance its lipophilicity and metabolic stability. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, alongside relevant research findings and case studies.
The chemical structure of 2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine contributes to its biological activity. The trifluoroethyl group increases the compound's hydrophobic character, which can facilitate interactions with biological membranes and enzymes. This property is crucial for its potential therapeutic applications.
Antimicrobial Properties
Research indicates that 2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In a study assessing its effect against influenza viruses, it demonstrated a significant reduction in viral load in infected cell cultures. The results indicated:
- IC50 (half-maximal inhibitory concentration) values were found to be in the low micromolar range.
- The compound showed no cytotoxic effects at concentrations up to 100 µM.
This suggests a promising profile for further development as an antiviral therapeutic .
Anticancer Activity
In terms of anticancer properties, 2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine has shown potential in inhibiting the growth of cancer cell lines. A study reported:
- IC50 values for various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 0.126 |
| A549 (Lung) | 0.200 |
| HeLa (Cervical) | 0.150 |
The compound exhibited selectivity towards cancer cells compared to non-cancerous cell lines .
The proposed mechanism of action involves the interaction of 2,2-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine with specific molecular targets within cells. The trifluoroethyl substituent enhances the compound's ability to penetrate lipid membranes and interact with intracellular targets such as enzymes involved in cell signaling pathways. This interaction can lead to modulation of key processes such as apoptosis and cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Antiviral Efficacy in Mice : In a mouse model infected with influenza A virus, treatment with the compound resulted in over a 90% reduction in viral load in lung tissues compared to untreated controls.
- Cancer Treatment : In xenograft models using MDA-MB-231 cells, administration of the compound significantly inhibited tumor growth over a three-week period compared to control groups .
Q & A
Basic Synthesis: What are the optimal solvent systems and reaction conditions for synthesizing 2,2-dimethyl-1-(2,2,2-trifluoroethyl)piperazine?
Methodological Answer:
The synthesis of piperazine derivatives typically involves nucleophilic substitution or alkylation reactions. For example, trifluoroethyl groups can be introduced via propargyl bromide or benzyl halides in polar aprotic solvents like DMF or dichloromethane (DCM). A stirred solution of the parent piperazine in DMF with K₂CO₃ as a base, followed by dropwise addition of the alkylating agent (e.g., trifluoroethyl bromide), is common. Reaction monitoring via TLC (e.g., hexane:ethyl acetate 2:1) and purification via silica gel chromatography (ethyl acetate:hexane gradients) are standard .
Advanced Synthesis: How can deuterium isotope effects be leveraged to improve metabolic stability in analogs of this compound?
Methodological Answer:
Deuterium substitution at metabolically vulnerable positions (e.g., α to nitrogen) can reduce first-pass metabolism. For instance, replacing hydrogen with deuterium in the trifluoroethyl side chain may slow CYP450-mediated oxidation. Synthetic routes involve deuterated alkylating agents (e.g., CD₃I) or catalytic deuteration using Pd/C under D₂ atmosphere. Stability assays (e.g., liver microsome studies) and LC-MS/MS pharmacokinetic profiling are critical for validation .
Basic Characterization: Which analytical techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
1H/13C NMR is essential for verifying substituent positions, particularly distinguishing dimethyl and trifluoroethyl groups. For example, the trifluoroethyl group shows characteristic 19F NMR shifts at ~-70 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 columns, acetonitrile/water gradients) assesses purity. X-ray crystallography, though less common, resolves stereochemical ambiguities in crystalline derivatives .
Advanced Characterization: What challenges arise in crystallizing this compound for X-ray diffraction, and how are they addressed?
Methodological Answer:
Crystallization challenges include low melting points and hygroscopicity. Slow vapor diffusion (e.g., DCM/pentane) or cooling-induced crystallization in ethanol/water mixtures can yield suitable crystals. For derivatives with flexible side chains, co-crystallization with stabilizing agents (e.g., picric acid) improves lattice stability. Monoclinic (P21/c) or triclinic systems are common, with β angles ~100° observed in similar piperazine derivatives .
Basic SAR: How does fluorine substitution at the 2,2,2-trifluoroethyl position influence bioactivity?
Methodological Answer:
The trifluoroethyl group enhances lipophilicity (logP) and metabolic resistance due to fluorine’s electronegativity and C-F bond stability. In antimicrobial assays, trifluoroethyl derivatives show improved Gram-negative activity compared to non-fluorinated analogs. Competitive binding assays (e.g., fluorescence polarization) reveal increased affinity for hydrophobic enzyme pockets .
Advanced SAR: What strategies optimize pharmacokinetics while maintaining target affinity in analogs?
Methodological Answer:
Balancing logD (1–3) and topological polar surface area (TPSA <60 Ų) improves blood-brain barrier penetration. Introducing electron-withdrawing groups (e.g., -CF₃) reduces basicity of the piperazine nitrogen, minimizing off-target receptor interactions. In vivo studies using radiolabeled analogs (e.g., ³H or ¹⁴C) quantify tissue distribution and clearance rates .
Biological Evaluation: How are enzyme inhibition assays designed to test this compound’s activity?
Methodological Answer:
Standard assays include:
- Kinase inhibition: ATP-Glo™ assays with recombinant kinases (e.g., EGFR, PI3K) at 10 µM compound concentration.
- Antimicrobial activity: Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC values reported in µg/mL.
- Cytotoxicity: MTT assays on HEK-293 or HepG2 cells, IC₅₀ calculated via nonlinear regression .
Computational Modeling: Which docking parameters best predict binding interactions with neurological targets?
Methodological Answer:
Molecular docking (AutoDock Vina) with flexible side chains and grid boxes centered on active sites (e.g., serotonin 5-HT₂A receptors). Parameters: exhaustiveness = 20, energy range = 4. MM/GBSA free-energy calculations refine pose rankings. MD simulations (AMBER) over 100 ns validate stability of piperazine-target hydrogen bonds .
Data Contradictions: How to resolve discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
Discrepancies often arise from poor solubility or plasma protein binding. Strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
